An In-Depth Technical Guide to the Chemical Properties of 2-(3-Butenyl)benzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-(3-Butenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(3-Butenyl)benzoic acid (CAS No. 89730-30-3). This bifunctional molecule, incorporating both an aromatic carboxylic acid and a terminal alkene, serves as a versatile building block in organic synthesis. Its unique structure allows for a diverse range of chemical transformations, including reactions at the carboxyl group, the butenyl side chain, and the aromatic ring. This document is intended for researchers, chemists, and drug development professionals interested in leveraging the distinct reactivity of this compound for the synthesis of complex molecular architectures and novel chemical entities.
Introduction: A Molecule of Dual Functionality
2-(3-Butenyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a butenyl substituent at the ortho position to the carboxyl group. This arrangement of functional groups—a carboxylic acid, a terminal double bond, and an aromatic ring—within a single, relatively compact structure makes it a valuable intermediate in synthetic chemistry. The carboxylic acid moiety provides a handle for amide coupling, esterification, and other transformations, while the terminal alkene is amenable to a wide array of addition and isomerization reactions. Benzoic acid and its derivatives are foundational in medicinal chemistry, serving as key components in numerous pharmaceutical agents for their antimicrobial, antifungal, and preservative properties.[1][2] The strategic placement of the reactive butenyl chain on this privileged scaffold opens avenues for creating complex, polycyclic systems and introducing diverse functionalities, making it a compound of significant interest for drug discovery and materials science.[3]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective application in experimental design. This section outlines the identity and key physical characteristics of 2-(3-Butenyl)benzoic acid.
Structure and Identification
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Chemical Name: 2-(3-Butenyl)benzoic acid
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Synonyms: 2-(But-3-en-1-yl)benzoic acid, Benzoic acid, 2-(3-buten-1-yl)-
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CAS Number: 89730-30-3[3]
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Molecular Formula: C₁₁H₁₂O₂[4]
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Molecular Weight: 176.21 g/mol [4]
Caption: Chemical structure of 2-(3-Butenyl)benzoic acid.
Physicochemical Data
The physical properties of 2-(3-Butenyl)benzoic acid determine its handling, storage, and reaction conditions. The compound is a pale yellow to colorless oil or liquid at room temperature.[3][4]
| Property | Value | Source(s) |
| Physical State | Liquid / Oil | [3][4] |
| Appearance | Pale yellow to colorless | [3] |
| Boiling Point | 145-149 °C at 0.5 Torr | [3][5] |
| Density (Predicted) | 1.081 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Refractive Index | 1.547 | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-(3-Butenyl)benzoic acid. The expected spectral features are derived from the distinct functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show several characteristic signals. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically between 10-12 ppm.[6] The protons on the aromatic ring will resonate in the 7.2-8.1 ppm region. The terminal alkene protons of the butenyl group will appear around 4.9-5.9 ppm, with the internal proton showing complex splitting. The allylic (-CH₂-CH=CH₂) and benzylic-type (-Ar-CH₂-) protons will be found further upfield, generally in the 2.3-2.9 ppm range.[6]
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¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the carboxylic acid between 160-180 ppm.[6] Aromatic carbons will resonate in the 125-145 ppm range. The sp² carbons of the terminal alkene will appear between 115-140 ppm, while the sp³ carbons of the butenyl chain will be located in the 30-40 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[6] A strong, sharp peak corresponding to the C=O (carbonyl) stretch will appear around 1700-1725 cm⁻¹. The C=C stretch of the terminal alkene will be visible near 1640 cm⁻¹, and the aromatic C=C stretches will produce signals in the 1450-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 176. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the butenyl chain (-C₄H₇, 55 Da).
Synthesis and Reactivity
The synthetic utility of 2-(3-Butenyl)benzoic acid stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.
General Synthesis Protocol
A common and effective method for the synthesis of 2-(3-butenyl)benzoic acid and its derivatives involves the allylation of a corresponding ortho-substituted benzoic acid precursor, such as o-toluic acid.[8] This approach provides a reliable pathway to the target molecule.
Protocol: Synthesis via Allylation of o-Toluic Acid Derivative
Causality: This protocol leverages the acidity of the benzylic protons of o-toluic acid. Deprotonation with a strong base generates a carbanion, which then acts as a nucleophile to displace a halide from an allyl halide, forming the desired carbon-carbon bond.
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Deprotonation: Dissolve o-toluic acid or its ester equivalent in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
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Slowly add a strong base, such as lithium diisopropylamide (LDA), to the solution. The base abstracts a proton from the methyl group ortho to the carboxylate, forming a benzylic anion.
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Allylation: While maintaining the low temperature, add allyl bromide dropwise to the reaction mixture. The benzylic anion will attack the allyl bromide in an Sₙ2 reaction.
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Allow the reaction to stir for several hours, gradually warming to room temperature.
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Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
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Purify the crude product using column chromatography on silica gel to yield pure 2-(3-Butenyl)benzoic acid.
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